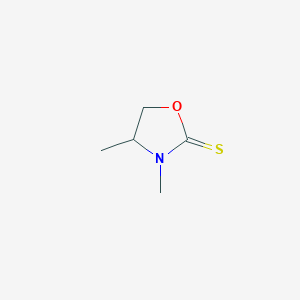
3,4-Dimethyl-1,3-oxazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-1,3-oxazolidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Asymmetric Synthesis
One of the primary applications of 3,4-Dimethyl-1,3-oxazolidine-2-thione is in asymmetric synthesis. It serves as a chiral auxiliary in reactions that require the introduction of chirality into molecules. The compound is particularly noted for its role in the synthesis of chiral oxazolidine-2-thione derivatives, which are crucial in creating complex organic molecules with specific stereochemical configurations. The efficiency of these reactions can be attributed to the compound's ability to stabilize transition states and facilitate the formation of chiral centers .
Case Study : A study demonstrated that using this compound in an asymmetric aldol reaction resulted in high yields and selectivity for the desired chiral product. The methodology involved reacting the compound with various aldehydes under optimized conditions, showcasing its utility as a reliable chiral auxiliary .
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.
Data Table: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes the MIC values for different bacterial strains, indicating that modifications to the oxazolidine structure can enhance antimicrobial efficacy .
Cosmetic Applications
Preservative Use
this compound has been evaluated for its potential as a preservative in cosmetic formulations. Its low toxicity profile and effectiveness against microbial contamination make it a suitable candidate for inclusion in personal care products.
Regulatory Insights
The Scientific Committee on Cosmetology has reviewed the safety and efficacy of this compound in cosmetics. Studies have shown that at concentrations up to 0.1%, it does not pose significant health risks when used as a preservative . Long-term studies indicate minimal systemic absorption and no carcinogenic effects at tested concentrations .
Environmental Applications
Biocidal Properties
The compound is also being explored for its biocidal properties as a potential agent for pest control. Its effectiveness against various pests suggests it could be developed into eco-friendly agricultural products.
Case Study : Research on formulations containing this compound demonstrated significant efficacy in repelling common agricultural pests while posing lower risks to beneficial insects compared to traditional pesticides .
特性
CAS番号 |
148453-64-9 |
|---|---|
分子式 |
C5H9NOS |
分子量 |
131.2 g/mol |
IUPAC名 |
3,4-dimethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-4-3-7-5(8)6(4)2/h4H,3H2,1-2H3 |
InChIキー |
DGZYLRMITQAHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(=S)N1C |
正規SMILES |
CC1COC(=S)N1C |
同義語 |
2-Oxazolidinethione,3,4-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















